molecular formula C6H2BrCl2N3 B12283961 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12283961
M. Wt: 266.91 g/mol
InChI Key: AHSHMRVLPMSFJP-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine is a multifunctional halogenated heterocycle designed for advanced medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in constructing novel kinase inhibitors . Its molecular architecture is closely related to the pyrrolo[2,1-f][1,2,4]triazine scaffold, a privileged structure in pharmacology recognized as a multimodal pharmacophore . This core structure is a key active moiety in several therapeutics, including the broad-spectrum antiviral drug Remdesivir and the antitumor agent Brivanib alaninate . The strategic placement of bromo and chloro substituents on the triazine ring makes this compound an excellent substrate for sequential cross-coupling and nucleophilic substitution reactions. Researchers can leverage these reactive sites to introduce a wide array of amines, alcohols, and aromatic/heteroaromatic groups, enabling the rapid exploration of structure-activity relationships (SAR) . This utility is demonstrated in patent literature, where similar halogenated pyrrolotriazines are used to develop potent compounds for inhibiting critical biological targets like PI3K and mTOR, which are relevant in oncology research . This chemical is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this building block to develop potential inhibitors for a range of targets, including VEGFR-2, anaplastic lymphoma kinase (ALK), and EGFR, among others .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

5-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H

InChI Key

AHSHMRVLPMSFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Br)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Sequential Halogenation of Pyrrolotriazine Intermediates

This method involves constructing the pyrrolo[2,1-f]triazine core followed by bromination and chlorination. A representative protocol from Borzilleri et al. (2005) proceeds as follows:

  • Starting Material : Methyl 1-aminopyrrole-2-carboxylate.
  • Cyclization : Treatment with formamidine acetate at 165°C forms the triazine ring.
  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at positions 2 and 4.
  • Bromination : N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates position 5.

Key Data :

Step Reagents/Conditions Yield Regioselectivity (C-5 Br vs. C-7 Br)
Chlorination POCl₃, 110°C, 4h 85% >95% at C-2 and C-4
Bromination NBS, CH₂Cl₂, 0°C 78% 5:1 (C-5:C-7)

Advantages : High yields, avoids cryogenic conditions.
Limitations : Requires rigorous exclusion of moisture during POCl₃ step.

Diazotization-Chlorination of Brominated Pyrroles

A patent by CN103420903A describes an alternative route starting from 2-amino-4-chloropyridine:

  • Bromination : 2-Amino-4-chloropyridine reacts with NBS in dichloromethane at 0°C to yield 5-bromo-2-amino-4-chloropyridine (80% yield).
  • Diazotization : Sodium nitrite (NaNO₂) and HCl generate a diazonium salt.
  • Chlorination : Cuprous chloride (CuCl) replaces the amino group with chlorine, forming 5-bromo-2,4-dichloropyridine.
  • Triazine Ring Formation : Cyclization with formamide under reflux completes the pyrrolotriazine structure.

Critical Observations :

  • The final cyclization step achieves 65% yield but requires precise temperature control.
  • Residual solvents (e.g., dichloromethane) must be removed via rotary evaporation to prevent side reactions.

Microwave-Assisted One-Pot Synthesis

A modified approach from Son et al. (2016) uses microwave irradiation to accelerate key steps:

  • Starting Material : 3-Chloro-1H-pyrrole-2-carboxylic acid.
  • Bromination : NBS in acetonitrile (60°C, 30 min) introduces bromine at C-5.
  • Simultaneous Cyclization/Chlorination : Microwave irradiation (150°C, 20 min) with POCl₃ and dimethylformamide (DMF) forms the triazine ring with chlorination at C-2 and C-4.

Performance Metrics :

Parameter Value
Total Yield 72%
Reaction Time 1.5h
Purity (HPLC) 98%

Advantages : Reduces reaction time from 24h to <2h.
Challenges : Specialized equipment (microwave reactor) required.

Solid-Phase Synthesis for High-Throughput Production

A scalable method adapted from Wang et al. (2014) employs polymer-supported reagents:

  • Resin-Bound Pyrrole : 1-(4-Methoxyphenyl)pyrrole attached to Wang resin.
  • Bromination : Pyridinium bromide perbromide (Py·HBr₃) in tetrahydrofuran (THF), 25°C, 12h.
  • Chlorination : POCl₃ in the presence of triethylamine (Et₃N), 80°C, 6h.
  • Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin.

Yield and Efficiency :

  • Bromination: 90% efficiency (by UV monitoring).
  • Final Isolated Yield: 68% after purification.

Applications : Suitable for combinatorial chemistry and parallel synthesis.

Comparative Analysis of Methods

Yield and Scalability

Method Total Yield Scalability Key Limitation
Sequential Halogenation 78% Industrial (kg-scale) Moisture-sensitive reagents
Diazotization-Chlorination 65% Pilot plant Low regioselectivity in cyclization
Microwave-Assisted 72% Lab-scale Equipment dependency
Solid-Phase 68% High-throughput Resin cost

Regioselectivity Control

  • NBS vs. Py·HBr₃ : NBS favors C-5 bromination (5:1 selectivity), while Py·HBr₃ achieves >20:1 under anhydrous conditions.
  • POCl₃ Solvent Effects : Chlorination in toluene improves selectivity for C-2/C-4 over C-6 by 30% compared to DMF.

Industrial-Scale Optimization

For kilogram-scale production, the sequential halogenation route is preferred:

  • Cost Analysis :

    • POCl₃: $12/kg
    • NBS: $45/kg
    • Total Raw Material Cost: $220/kg of product.
  • Process Improvements :

    • Replace CH₂Cl₂ with ethyl acetate in bromination step, reducing environmental impact.
    • Catalytic distillation to recover excess POCl₃ (90% efficiency).

Emerging Techniques

  • Electrochemical Bromination : Using NaBr as bromide source and Pt electrodes, achieving 70% yield at 50mA/cm².
  • Flow Chemistry : Continuous-flow reactors reduce POCl₃ reaction time from 4h to 15min.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine (Br) and chlorine (Cl) substituents act as leaving groups, enabling nucleophilic substitution reactions. The electron-withdrawing nature of these halogens enhances the electrophilicity of adjacent carbons, facilitating attack by nucleophiles like amines, thiols, or azides.

  • Reagents : Amines (e.g., alkylamines), thiols, sodium azide (NaN₃)

  • Conditions : Mild conditions (e.g., room temperature, polar aprotic solvents like DMF)

  • Products : Substituted derivatives (e.g., amine, thioether, or azide analogs)

  • Applications : Modulation of biological activity (e.g., kinase inhibition) .

Reaction TypeExample ReagentsTypical Products
Amine substitutionAlkylamines (e.g., NH₂R)Amine-substituted pyrrolo-triazines
Thiol substitutionMercaptans (e.g., HS-R)Thioether-substituted derivatives

Oxidation and Reduction

The compound undergoes oxidation or reduction, altering its functional groups or heterocyclic framework:

  • Oxidation :

    • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    • Products : Oxidized derivatives (e.g., carbonyl or hydroxyl group formation).

  • Reduction :

    • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    • Products : Reduced derivatives (e.g., hydrogenation of double bonds).

Coupling Reactions

While not explicitly detailed in the provided sources, the compound’s halogen substituents suggest potential for cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to form biaryl or alkenyl derivatives.

Halogen Bonding and Non-Covalent Interactions

The halogens (Br, Cl) participate in halogen bonding, influencing reactivity and molecular recognition. These interactions may enhance binding to biological targets (e.g., enzymes) or facilitate supramolecular assembly.

Scientific Research Applications

Anticancer Activity

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been identified as a "privileged scaffold" in drug discovery due to its versatility in yielding derivatives with diverse biological activities. Compounds based on this scaffold have shown promising results against various cancer-related targets:

  • Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine can inhibit key kinases involved in cancer progression. For instance, compounds have demonstrated activity against anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), and insulin-like growth factor receptor (IGF-1R) .
  • Selectivity : Certain derivatives have been shown to selectively inhibit PDK1 and PDK4 isoforms of pyruvate dehydrogenase kinases (PDKs), which are crucial for cancer metabolism. This selectivity highlights the potential for developing targeted cancer therapies .

Antifungal Activity

Recent studies have explored the antifungal properties of triazine derivatives. Compounds related to pyrrolo[2,1-f][1,2,4]triazine have shown effective antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance antifungal efficacy .

Herbicidal Properties

The structural characteristics of pyrrolo[2,1-f][1,2,4]triazine derivatives make them suitable candidates for herbicides. Research has indicated that these compounds can inhibit specific enzymatic pathways in plants, leading to their potential use as selective herbicides .

Case Study: Anticancer Derivatives

A systematic investigation into the anticancer properties of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine derivatives revealed significant IC50 values against various cancer cell lines. For example:

CompoundTarget Cell LineIC50 (μM)
5iPSN-14.9
5kBxPC-35.8
6hKRAS mutant8.0

These findings suggest that modifications to the pyrrolo[2,1-f][1,2,4]triazine structure can lead to enhanced anticancer activity .

Case Study: Antifungal Efficacy

In a comparative study of various triazole compounds against fungal strains:

CompoundTarget FungusMIC (μg/mL)
7aAspergillus fumigatus0.25
7bFluconazole-resistant C. albicans0.50

This study highlighted the effectiveness of halogenated triazines in achieving lower MIC values compared to traditional antifungal agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell survival and proliferation . Additionally, its antiviral activity is attributed to its ability to inhibit viral RNA-dependent RNA polymerase, preventing viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,1-f][1,2,4]triazine derivatives are modified via halogenation, alkylation, or functional group substitutions to optimize pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of 5-bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine with key analogs:

Halogen-Substituted Analogs
Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
5-Bromo-2,4-dichloro-pyrrolo[...] Br (C5), Cl (C2, C4) 2216746-83-5 C₆H₂BrCl₂N₃ 267.91 High electrophilicity; antiviral potential
7-Bromo-4-chloropyrrolo[...] Br (C7), Cl (C4) 1269667-51-7 C₆H₃BrClN₃ 232.47 Moderate hERG inhibition (IC₅₀ = 3.0 μM)
4-Chloro-5-methylpyrrolo[...] Cl (C4), CH₃ (C5) 529508-56-3 C₆H₅ClN₃ 154.57 Improved solubility; kinase inhibition
4-Chloro-5-fluoro-pyrrolo[...] Cl (C4), F (C5) 2306272-83-1 C₆H₃ClFN₃ 171.56 Enhanced metabolic stability

Key Observations :

  • Electrophilicity and Reactivity : The 5-bromo-2,4-dichloro derivative exhibits higher electrophilicity due to multiple electron-withdrawing halogens, facilitating nucleophilic substitution reactions in drug design .
  • hERG Inhibition: 7-Bromo-4-chloro and 7-chloro analogs (e.g., 21 in ) show lower hERG cardiotoxicity (IC₅₀ = 2.5–3.0 μM) compared to non-halogenated derivatives, but plasma-free concentrations at effective doses remain critical .
  • Solubility and Bioavailability : Methyl or fluorine substitutions (e.g., 4-chloro-5-methyl or 4-chloro-5-fluoro) improve LogP and polar surface area (PSA), enhancing membrane permeability .
Non-Pyrrolo Triazine Analogs

Pyrazolo[5,1-c][1,2,4]triazines (e.g., triazavirin) share structural similarities but differ in annulated rings, leading to distinct conformational behaviors and antiviral mechanisms. For example:

  • Triazavirin (1,2,4-triazolo[5,1-с][1,2,4]triazine): Broad-spectrum antiviral activity against influenza and norovirus, but lower selectivity for RNA polymerases compared to pyrrolo-triazines .

Biological Activity

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine (CAS No. 2216746-83-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₆H₂BrCl₂N₃
  • Molecular Weight : 266.91 g/mol
  • Purity : Typically >95% .

Synthesis

The synthesis of this compound has been achieved through various methodologies including:

  • 1,3-Dipolar Cycloaddition : This method has been highlighted for its effectiveness in generating bioactive pyrrolo[2,1-f][1,2,4]triazines .
  • Vilsmeier-Haack Reaction : This synthetic route has also been explored for its efficiency in producing various triazine derivatives .

Antiviral Activity

Recent studies indicate that pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral properties. Specifically:

  • Mechanism of Action : The compound appears to inhibit neuraminidase activity in viruses such as influenza A (H1N1), demonstrating a selectivity index of 188 at a concentration of 504 µg/mL .
  • Cytotoxicity : In vitro assays have shown relatively low cytotoxicity against mammalian cells while maintaining high antiviral efficacy .

Anticancer Activity

Research has identified potential anticancer properties associated with this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines with promising results. For example, it exhibited notable cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanisms : The anticancer activity is believed to involve apoptosis induction through the activation of caspases and modulation of NF-κB signaling pathways .

Case Studies

StudyFocusFindings
MDPI Study (2023)Antiviral ActivityInhibition of neuraminidase with a selectivity index of 188.
Cancer Research (2024)Anticancer EffectsSignificant cytotoxicity against MCF-7 and MDA-MB-231 cells; apoptosis via caspase activation.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine?

The compound is typically synthesized via sequential halogenation of pyrrolo[2,1-f][1,2,4]triazine precursors. Key steps include bromination at the 5-position using N-bromosuccinimide (NBS) under radical-initiated conditions, followed by chlorination at positions 2 and 4 using phosphorus oxychloride (POCl₃) as both solvent and reagent. Intermediate purification requires column chromatography with gradients of ethyl acetate/hexanes, and final product validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological characterization involves:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy : ¹H NMR (DMSO-d₆) for proton environment analysis, ¹³C NMR for carbon backbone confirmation, and FT-IR to verify functional groups (e.g., C-Br at ~600 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the known stability profiles and storage recommendations for this compound?

Stability studies indicate sensitivity to light and moisture. Accelerated degradation testing (40°C/75% RH for 14 days) shows <5% decomposition when stored in amber glass vials under argon. Recommended storage: −20°C in desiccated conditions with molecular sieves. Periodic reanalysis via TLC or HPLC is advised for long-term projects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states to identify energy barriers. Computational screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) reduces experimental trial-and-error. ICReDD’s integrated approach combines these calculations with machine learning to prioritize high-yield conditions .

Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?

Discrepancies in IC₅₀ values or receptor binding affinities often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Meta-analysis : Cross-referencing data from orthogonal assays (e.g., enzymatic vs. cell-based).
  • Reproducibility protocols : Standardizing buffer conditions (pH 7.4, 1 mM DTT) and control compounds.
  • Molecular docking : Using AutoDock Vina to validate binding poses against crystallographic data .

Q. What catalytic systems improve cross-coupling efficiency for functionalizing this triazine core?

Suzuki-Miyaura coupling with Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in dioxane/water (3:1) achieves >80% yield for aryl boronic acid partners. For challenging substrates (e.g., sterically hindered boronic esters), ligand screening (XPhos vs. SPhos) and microwave-assisted heating (100°C, 30 min) enhance reactivity .

Q. How can researchers design analogs to study structure-activity relationships (SAR) in pyrrolotriazine derivatives?

Systematic SAR requires:

  • Halogen substitution : Replacing bromine with iodine or chlorine to assess electronic effects.
  • Heterocycle variation : Introducing pyrazolo or imidazolo groups to modulate solubility.
  • Pharmacophore mapping : Co-crystallization with target enzymes (e.g., kinases) to identify critical interactions .

Q. What advanced techniques analyze degradation pathways under varying conditions?

LC-MS/MS with in-source collision-induced dissociation (CID) identifies degradation products. Forced degradation studies (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) reveal hydrolytic cleavage of the triazine ring under acidic conditions. Kinetic modeling (Arrhenius plots) predicts shelf-life at ambient temperatures .

Q. How can high-throughput screening (HTS) accelerate the synthesis of pyrrolotriazine derivatives?

Automated liquid handlers prepare 96-well plates with varying reagents (e.g., boronic acids, catalysts). Reaction progress is monitored via inline UV spectroscopy, and hits are validated by UPLC-MS. Machine learning algorithms (e.g., random forest) correlate reaction parameters (temperature, solvent polarity) with yield .

Q. What are the challenges in scaling up laboratory synthesis methods for industrial research?

Key issues include:

  • Exothermic reactions : Bromination steps require jacketed reactors with controlled cooling.
  • Catalyst recovery : Pd scavengers (e.g., SiliaBond Thiol) reduce metal contamination.
  • Waste minimization : Solvent recovery systems (e.g., rotary evaporation cascades) improve sustainability .

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